molecular formula C27H27N5O4S B2959691 N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 850903-91-2

N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2959691
CAS No.: 850903-91-2
M. Wt: 517.6
InChI Key: PFLDMRAPYPYTFR-UHFFFAOYSA-N
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Description

N-{4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a structurally complex molecule featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group and a benzamide moiety modified with a piperidine sulfonyl group.

The synthesis of such compounds often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole ring, as demonstrated in for analogous piperidine-triazole derivatives . The methoxyphenyl group may enhance lipophilicity and electronic effects, while the piperidine sulfonyl moiety could improve solubility and binding affinity through hydrogen bonding or steric interactions .

Properties

IUPAC Name

N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4S/c1-36-24-13-5-20(6-14-24)26-19-28-30-32(26)23-11-9-22(10-12-23)29-27(33)21-7-15-25(16-8-21)37(34,35)31-17-3-2-4-18-31/h5-16,19H,2-4,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLDMRAPYPYTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Piperidine Sulfonyl Benzamide Moiety: This can be synthesized through sulfonylation reactions followed by amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the sulfonyl group.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural Modifications and Activity

  • Triazole Substitutions : The 4-methoxyphenyl group in the target compound contrasts with the tert-butyl (SI112), bromophenyl (), or carbohydrate hybrids (). Methoxy groups may enhance membrane permeability compared to bulky tert-butyl or polar carbohydrate moieties .
  • Piperidine vs. Other Amines : The piperidine sulfonyl group in the target compound differs from morpholine () or trifluoroacetyl-piperidine (). Sulfonyl groups often improve metabolic stability and target binding .
  • Benzamide Variations : The benzamide scaffold is shared with Ubaditinib () and androgen receptor degraders (), suggesting versatility in targeting kinases or nuclear receptors .

Biological Activity

N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, and enzyme inhibition activities.

Chemical Structure and Synthesis

The compound features a triazole ring connected to a piperidine sulfonamide moiety. Its synthesis has been detailed in various studies, highlighting methods such as nucleophilic substitution and alkylation reactions . The molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S.

Antibacterial Activity

In vitro Studies : The antibacterial properties of this compound have been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate that it exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, compounds related to the triazole structure have shown MIC values ranging from 12.5 to 25 μg/mL against methicillin-resistant strains .

Mechanism of Action : The mechanism underlying the antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

Antifungal Activity

Research has also explored the antifungal potential of this compound. It has demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The MIC values reported for these fungi range from 1.6 μg/mL to 25 μg/mL, indicating potent antifungal activity .

Enzyme Inhibition Properties

The compound has been assessed for its ability to inhibit key enzymes such as cholinesterase and α-glucosidase. These enzymes are critical in various physiological processes, including neurotransmission and carbohydrate metabolism. Inhibitory assays revealed that derivatives of this compound can effectively inhibit these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and diabetes .

Case Studies and Research Findings

Several case studies highlight the biological activity of similar triazole derivatives:

  • Case Study 1 : A derivative showed over 95% inhibition of Trypanosoma cruzi at a concentration of 50 μg/mL, indicating potential for antiparasitic applications .
  • Case Study 2 : Another study reported that triazole derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, with activity linked to hydrophobic substituents on the triazole ring .

Summary Table of Biological Activities

Activity Type Target Organisms MIC Values (μg/mL) Comments
AntibacterialStaphylococcus aureus12.5 - 25Effective against MRSA
Escherichia coli12.5 - 25Comparable to standard antibiotics
AntifungalCandida albicans1.6 - 25Potent antifungal activity
Aspergillus niger12.5 - 25Effective against multiple fungal strains
Enzyme InhibitionCholinesteraseNot specifiedPotential application in Alzheimer’s treatment
α-GlucosidaseNot specifiedPotential application in diabetes management

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